4-Chloro-3-(pyrrolidin-1-yl)benzohydrazide
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Overview
Description
4-Chloro-3-(pyrrolidin-1-yl)benzohydrazide is a chemical compound with the molecular formula C11H14ClN3O It is characterized by the presence of a chloro-substituted benzene ring, a pyrrolidine ring, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(pyrrolidin-1-yl)benzohydrazide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with pyrrolidine, followed by reduction and subsequent hydrazide formation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(pyrrolidin-1-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other functional groups.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
4-Chloro-3-(pyrrolidin-1-yl)benzohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: This compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(pyrrolidin-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The chloro and hydrazide groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-3-(pyrrolidin-1-yl)benzohydrazide include:
- 4-Chloro-3-(pyrrolidin-1-yl)benzoic acid
- 4-Chloro-3-(pyrrolidin-1-yl)benzaldehyde
- 4-Chloro-3-(pyrrolidin-1-yl)benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity, while the pyrrolidine ring provides structural stability and potential for biological interactions.
Properties
Molecular Formula |
C11H14ClN3O |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
4-chloro-3-pyrrolidin-1-ylbenzohydrazide |
InChI |
InChI=1S/C11H14ClN3O/c12-9-4-3-8(11(16)14-13)7-10(9)15-5-1-2-6-15/h3-4,7H,1-2,5-6,13H2,(H,14,16) |
InChI Key |
GHDXOGKGILQPDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)C(=O)NN)Cl |
Origin of Product |
United States |
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